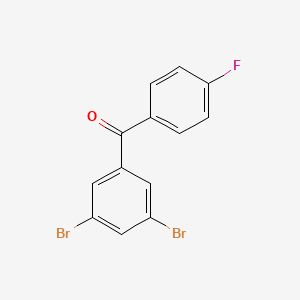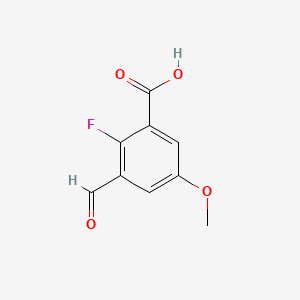
2-Fluoro-3-formyl-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-formyl-5-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the introduction of the fluorine atom via electrophilic fluorination of a suitable precursor, followed by formylation and methoxylation reactions. For example, starting from 2-fluoro-5-methoxybenzoic acid, the formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formyl-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Organolithium reagents, Grignard reagents, and nucleophilic aromatic substitution conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-carboxy-5-methoxybenzoic acid.
Reduction: 2-Fluoro-3-hydroxymethyl-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-formyl-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-5-methoxybenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the formyl and methoxy groups can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-2-methoxybenzoic acid
- 5-Fluoro-2-methoxybenzoic acid
Uniqueness
2-Fluoro-3-formyl-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-fluoro-3-formyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-6-2-5(4-11)8(10)7(3-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
HWIZZASHHATNGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)O)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



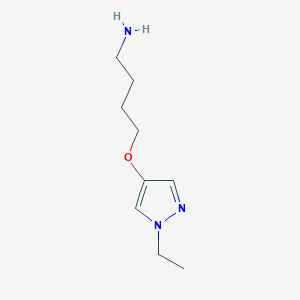

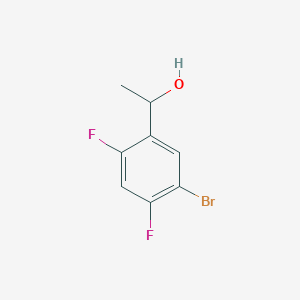
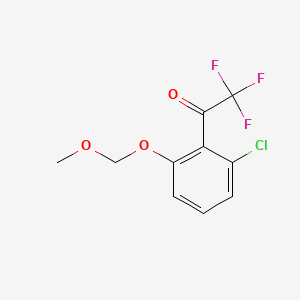
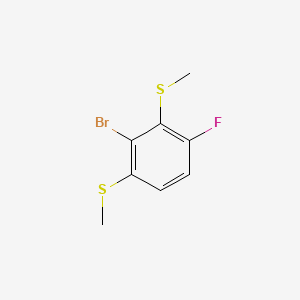
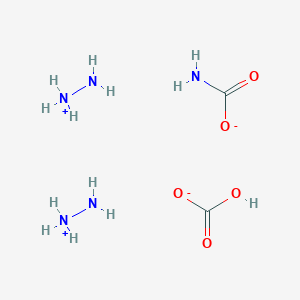
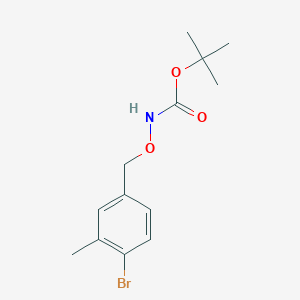
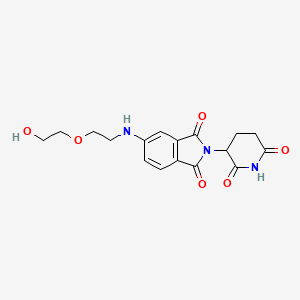
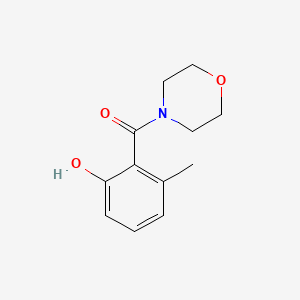
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
